![molecular formula C10H8N4 B1298856 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole CAS No. 6488-88-6](/img/structure/B1298856.png)
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole
Overview
Description
The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is a chemical compound that falls under the category of laboratory chemicals . It is also known as “(1H-Pyrazol-1-yl)pyridine” and is used in various chemical reactions .
Molecular Structure Analysis
Pyrazoles, including “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole”, are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . The presence of the pyrazole moiety in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Scientific Research Applications
Antimicrobial and Antiparasitic Agents
2-pyrazol-1-yl-1H-benzimidazole: derivatives have been identified as potent antimicrobial and antiparasitic agents . These compounds exhibit significant activity against a variety of pathogens, including resistant strains of bacteria and parasites. The structural motif of benzimidazole linked to a pyrazole ring is particularly effective in disrupting the life cycle of parasites such as Leishmania and Plasmodium, which cause leishmaniasis and malaria, respectively.
Anticancer Research
The benzimidazole and pyrazole moieties are known to possess anticancer properties . When combined, as in 2-pyrazol-1-yl-1H-benzimidazole , they may interact with cancer cell lines to inhibit growth or induce apoptosis. Research into these compounds could lead to the development of new chemotherapeutic agents that target specific types of cancer cells with higher efficacy and lower toxicity.
Enzyme Inhibition
These compounds are studied for their potential as enzyme inhibitors . By binding to the active sites of certain enzymes, they can modulate the enzyme’s activity, which is a valuable trait in the treatment of diseases where enzyme malfunction or overactivity is a factor. This application has implications for the treatment of conditions such as Alzheimer’s disease, where enzyme inhibition can play a role in managing disease progression.
Organic Synthesis and Drug Design
2-pyrazol-1-yl-1H-benzimidazole: serves as a versatile building block in organic synthesis. It can be used to create a wide range of complex molecules with potential pharmacological activities. Additionally, its structure can be modified to design drug analogues with improved properties, such as increased solubility or reduced side effects.
Molecular Docking Studies
Molecular docking studies utilize 2-pyrazol-1-yl-1H-benzimidazole derivatives to explore their interactions with biological targets . These studies help in understanding the binding affinity and mode of action of these compounds, which is crucial for rational drug design and the development of more effective therapeutic agents.
Pharmacophore Development
The unique combination of benzimidazole and pyrazole rings in 2-pyrazol-1-yl-1H-benzimidazole makes it an interesting pharmacophore . Researchers can use this compound as a template to develop new drugs with desired biological activities by systematically modifying its structure and observing the changes in biological response.
Safety and Hazards
The compound “2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Similar compounds have shown promising activity against certain forms of trypanosoma cruzi
Mode of Action
It’s suggested that this series of compounds may exert their anti-parasitic effect by inducing cell membrane damage . This could potentially disrupt the normal functioning of the cells, leading to their death.
Result of Action
It’s suggested that this compound may have anti-parasitic effects, potentially leading to the death of certain forms of trypanosoma cruzi .
properties
IUPAC Name |
2-pyrazol-1-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-5-9-8(4-1)12-10(13-9)14-7-3-6-11-14/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKRHMVAGXMKAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N3C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348644 | |
Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |
CAS RN |
6488-88-6 | |
Record name | 2-(1H-Pyrazol-1-yl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrazol-1-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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